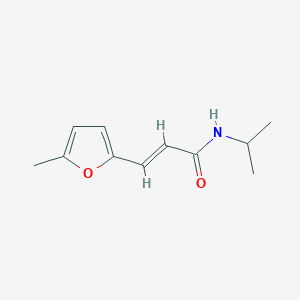
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide, also known as MFPA, is a synthetic compound derived from the natural product 5-methylfuran-2-carboxylic acid. MFPA is an important research compound that has been used in various scientific studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been used in numerous scientific studies for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. For example, in one study, this compound was shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been studied for its potential to reduce inflammation and improve wound healing.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis. Additionally, this compound is thought to bind to certain receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antimicrobial and antifungal properties. In vivo studies have shown that this compound can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide in laboratory experiments has several advantages. It is a synthetic compound, making it easy to obtain in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and its effects on certain biochemical and physiological processes are not fully understood.
Zukünftige Richtungen
There are many potential future directions for (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research could be conducted to explore its potential therapeutic applications, such as its potential to be used as an anti-inflammatory agent or an anticancer drug. Additionally, further research could be conducted to explore its potential to be used as an antimicrobial or antifungal agent. Finally, more research could be conducted to explore its potential to be used as a wound healing agent.
Synthesemethoden
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can be synthesized via a two-step process. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with 1-bromopropan-2-one in the presence of potassium carbonate to form the intermediate compound 2-bromo-3-(5-methylfuran-2-yl)-propan-2-one. This intermediate compound is then reacted with a primary amine such as N-methylpropan-2-amine in the presence of a base such as potassium hydroxide to produce this compound.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)7-6-10-5-4-9(3)14-10/h4-8H,1-3H3,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBUWNBRWYFEW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


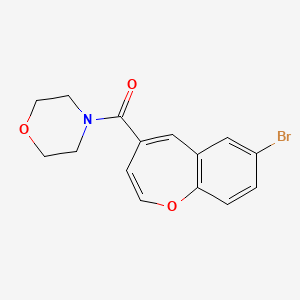
![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)
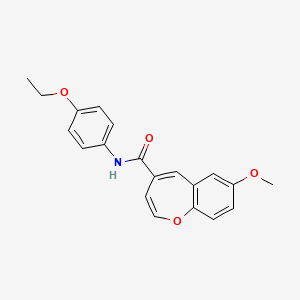
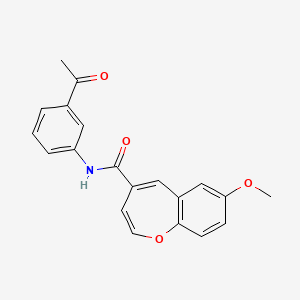

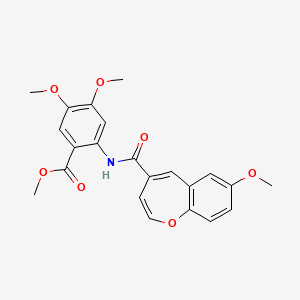
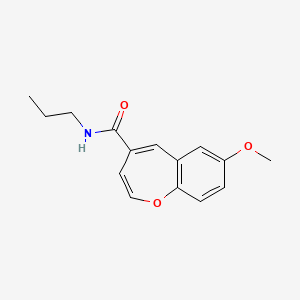
![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)
![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)


![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)